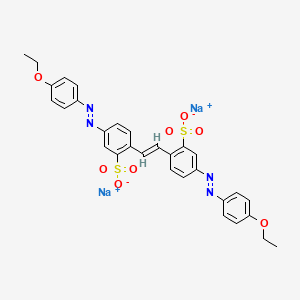
Chrysophenine
概要
説明
Synthesis Analysis
The synthesis of compounds related to Chrysophenine, such as chrysin derivatives, has been extensively explored. Chrysin itself has been synthesized through a process starting from 2,4,6-trihydroxyacetophenone, undergoing methylation, acylation, Baker-Venkataraman rearrangement, cyclization, and finally deprotection. This methodology highlights the complexity and the multistep nature of synthesizing such compounds. Notably, derivatives of chrysin have shown significant antitumor activity, suggesting the potential biomedical importance of these synthesis processes (Hu, 2011).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be intricate, with studies focusing on their crystal structure, spectral analysis, and quantum chemical calculations. For instance, the structural characterization through various spectroscopic analyses and the investigation of quantum chemical properties have been conducted to understand the compound's electronic structure and its implications for reactivity and stability. Such studies provide insights into the electronic configurations that underpin the compound's chemical behavior (Parveen et al., 2019).
Chemical Reactions and Properties
This compound compounds undergo a variety of chemical reactions, influenced by their molecular structure. The photochromic properties of diarylethene derivatives, for example, demonstrate the responsiveness of such compounds to light, indicating a potential for applications in materials science. These properties are predicated on the specific arrangement and electronic nature of the molecular framework (Yamaguchi et al., 2004).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and absorption characteristics, are crucial for its practical applications. The equilibrium absorption of this compound G on viscose sheet, for example, provides insights into how these physical properties influence dyeing processes and the interaction with materials. Understanding these properties helps in optimizing the use of this compound in industrial applications (Standing & Warwicker, 1949).
Chemical Properties Analysis
Analyzing the chemical properties of this compound involves examining its reactivity, stability under various conditions, and interactions with other compounds. The photocatalytic degradation of Direct Yellow 12 dye, a compound closely related to this compound, underlines the reactive nature of these compounds when exposed to specific environmental conditions, showcasing their potential for environmental remediation applications (Toor et al., 2006).
科学的研究の応用
Photocatalytic Degradation
Chrysophenine, a diazo dye used in industries like cotton, paper, and leather, has been a subject of study in the context of photocatalytic degradation. Research by Toor et al. (2006) in "Dyes and Pigments" demonstrated the efficacy of using semiconductor oxide TiO2 as a photocatalyst in a shallow pond slurry type reactor under UV light for the degradation of this compound G. The study found significant reductions in Chemical Oxygen Demand (COD) and complete decolorization, indicating its potential in wastewater treatment processes (Toor, Verma, Jotshi, Bajpai, & Singh, 2006).
Cancer Research
This compound has also been explored in cancer research. A study by Zhen (2008) in the "Journal of the Fourth Military Medical University" investigated the effects of this compound from Rumex gmelini Turcz on cancer-related gene expressions in HepG2 cells. The study found notable alterations in specific gene expressions involved in cell cycle progression, cell proliferation, apoptosis, and antiangiogenesis, suggesting a potential anticancer mechanism of this compound (Zhen, 2008).
Treatment of Dyeing Wastewater
Song Li-min (2005) in "The Chemical Engineer" conducted an experimental study on the treatment of this compound dyeing wastewater using UV/Fenton reagent. The study concluded that this method is highly effective, achieving over 95.1% decoloration after 14 minutes of ultraviolet irradiation, demonstrating its utility in industrial wastewater management (Song Li-min, 2005).
Nonlinear Optical Properties
Research in "Advanced Materials Research" by Zhao-hui Jin and H. Gao (2013) explored the third-order nonlinear optical properties of this compound in stretch-oriented poly(vinyl alcohol) films. Their study indicated significant anisotropy in optical absorption and a high degree of nonlinearity in optical susceptibility, which could have implications for optical devices and materials science (Zhao-hui Jin & Gao, 2013).
Pharmacological Properties
Chrysophanol, closely related to this compound, has been studied for its pharmacological properties. Prateeksha et al. (2019) in "Biomolecules" conducted a comprehensive review of Chrysophanol, highlighting its potential in anticancer, hepatoprotective, neuroprotective, anti-inflammatory, antiulcer, and antimicrobial activities. However, they noted that further studies are required for its application as a drug (Prateeksha, Yusuf, Singh, Sudheer, Kharwar, Siddiqui, Abdel-Azeem, Fraceto, Dashora, & Gupta, 2019).
Safety and Hazards
Chrysophenine should be handled with personal protective equipment and face protection . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . Dust formation should be avoided, and containers should be kept tightly closed in a dry, cool, and well-ventilated place .
Relevant Papers
A study titled “Study of Biodegradation of this compound: Using Bacteria” discusses the biodegradation of this compound using bacteria Thalassospira frigidphilosprofundus and Erwinia chrysanthemi Burkholder . Another paper titled “Experimental Study on Antitumor Effect of this compound from Rumex” discusses the antitumor effects of this compound .
作用機序
Target of Action
Chrysophenine, a unique anthraquinone, has been reported to have broad-spectrum therapeutic potential . It strongly modulates the NF-κB, EGF/mTOR, and MAPK pathways . These pathways play crucial roles in cellular processes such as inflammation, cell growth, and apoptosis, making them primary targets of this compound.
Mode of Action
This compound interacts with its targets (NF-κB, EGF/mTOR, and MAPK pathways) by binding to specific sites, leading to modulation of these pathways . This interaction results in changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
This compound affects several biochemical pathways. It has been reported to strongly modulate the NF-κB, EGF/mTOR, and MAPK pathways . These pathways are involved in various cellular processes, including cell growth, inflammation, and apoptosis. The modulation of these pathways by this compound can lead to downstream effects that contribute to its therapeutic potential.
Pharmacokinetics
Further investigations are needed to fully understand the pharmacokinetics of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its interaction with its targets and the subsequent modulation of the NF-κB, EGF/mTOR, and MAPK pathways . These effects can lead to changes in cellular processes such as inflammation, cell growth, and apoptosis, which may contribute to its therapeutic effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, a study on the biodegradation of this compound showed that factors such as pH, temperature, agitation, and concentration of the compound can affect its degradation . This suggests that the environment in which this compound is present can impact its action and efficacy.
特性
IUPAC Name |
disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O8S2.2Na/c1-3-41-27-15-11-23(12-16-27)31-33-25-9-7-21(29(19-25)43(35,36)37)5-6-22-8-10-26(20-30(22)44(38,39)40)34-32-24-13-17-28(18-14-24)42-4-2;;/h5-20H,3-4H2,1-2H3,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2/b6-5+,33-31?,34-32?;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMJDPHTMKUEHG-ZNBXPSQRSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N4Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2870-32-8 | |
| Record name | C.I. Direct Yellow 12 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002870328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[2-(4-ethoxyphenyl)diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 4,4'-bis[(4-ethoxyphenyl)azo]stilbene-2,2'-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIRECT YELLOW 12 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q5531T139 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of cancer cells have been shown to be susceptible to chrysophenine in vitro?
A1: this compound has demonstrated inhibitory effects on the proliferation of HepG2 (human liver cancer), Hela (human cervical cancer), and MCF-7 (human breast cancer) cell lines in vitro. [, ]
Q2: What is the mechanism of action for this compound's antitumor activity?
A2: While the exact mechanism is still under investigation, research suggests that this compound influences the expression of specific genes in HepG2 cells. This includes downregulating genes like PRL-1 and PAI-1, and upregulating genes like GADD153 and HPRG. These alterations suggest that this compound's antitumor effects may involve modulating cell cycle progression, proliferation, apoptosis, and angiogenesis. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound, also known as Direct Yellow 12, has the molecular formula C32H26N6Na2O6S2 and a molecular weight of 696.7 g/mol.
Q4: What are some notable spectroscopic properties of this compound?
A4: this compound exhibits a strong absorption band in the UV-Vis spectrum, with studies reporting peak absorption wavelengths around 365 nm and significant anisotropy in stretch-oriented films. [, ]
Q5: How does the cis isomer of this compound differ from its trans counterpart in terms of properties and applications?
A5: The cis isomer of this compound exhibits a shorter wavelength of maximum absorption (approximately 360 nm) compared to the trans isomer. Additionally, the cis isomer demonstrates significantly lower substantivity to cellulose fibers, highlighting a difference in dyeing behavior compared to the trans form. []
Q6: In what material has this compound shown potential for creating UV polarizers?
A6: this compound, when incorporated into stretch-oriented poly(vinyl alcohol) (PVA) films, exhibits high anisotropy in both optical absorption and third-order nonlinear optical properties. This makes it a promising candidate for developing efficient and low-cost UV polarizers. [, ]
Q7: How does this compound interact with cellulose fibers in the context of dyeing?
A7: this compound, a direct dye, exhibits substantivity towards cellulose fibers. The presence of carboxyl groups in the cellulose influences the equilibrium absorption of this compound, particularly at varying pH levels and salt concentrations. [, ]
Q8: How does the presence of sodium chloride affect the absorption spectrum of this compound in aqueous solutions?
A8: Unlike some azo dyes that exhibit spectral changes upon the addition of sodium chloride due to aggregation, this compound's spectrum remains largely unaffected. This suggests that this compound does not undergo significant aggregation in the presence of salt. []
Q9: Can this compound be used to study the morphology of cellulose matrices?
A9: Yes, the cis-trans isomerization kinetics of this compound dispersed in cellulose matrices, such as films obtained from native and cuproammoniacal cellulose, can provide insights into the morphology of the amorphous regions within these materials. []
Q10: What materials have been investigated for the adsorption of this compound from wastewater?
A10: Several materials have shown potential for removing this compound from wastewater, including magnesium/aluminum layered double hydroxides (LDHs) [], magnesium silicate gel [], and composite membranes incorporating graphene oxide sheets. []
Q11: What advanced oxidation processes (AOPs) have been explored for the degradation of this compound in wastewater treatment?
A11: UV/ferric oxalate complexes [] and the UV/Fenton reagent method [] have demonstrated effective degradation of this compound in wastewater treatment, achieving high decolorization rates.
Q12: Does this compound form complexes with other dyes in aqueous solutions?
A12: Yes, this compound has been shown to form complexes with other direct dyes in aqueous solutions. For instance, it forms a 1:1 complex with Chlorazol Sky Blue FF, as evidenced by spectral shifts and chromatographic analysis. [, , ]
Q13: How does the complexation of this compound with other dyes affect their adsorption onto cellulose?
A13: The formation of complexes between this compound and other direct dyes, such as Chlorazol Sky Blue FF, can significantly influence their adsorption behavior onto cellulose compared to their individual dyeing properties. []
Q14: What factors influence the equilibrium constants for complex formation between this compound and other dyes?
A14: The equilibrium constants for complex formation are influenced by the specific dyes involved, temperature, and the presence of electrolytes. For example, the combination of this compound and Sky Blue 6B exhibits a higher equilibrium constant compared to other dye combinations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



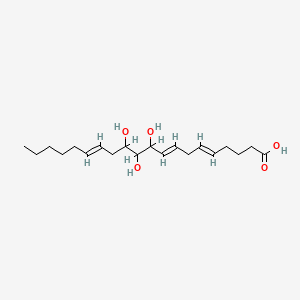
![(6R,7R)-7-[[(2R)-2-amino-2-(2-amino-1,3-benzothiazol-6-yl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1231165.png)

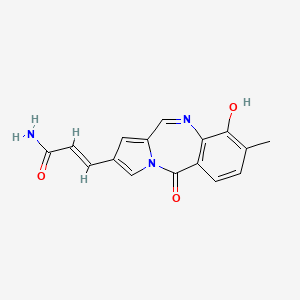
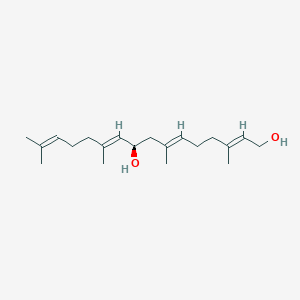
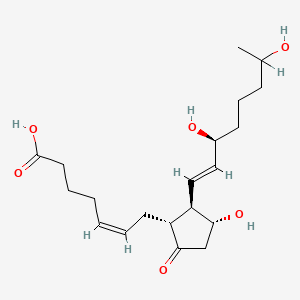
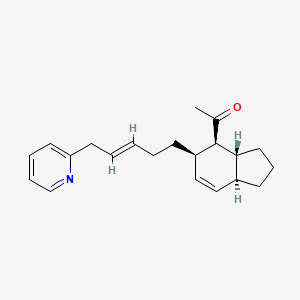

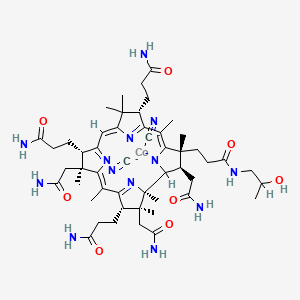

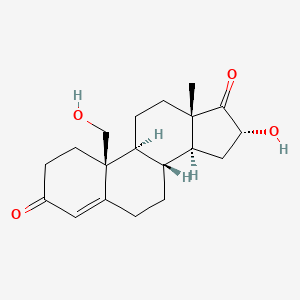
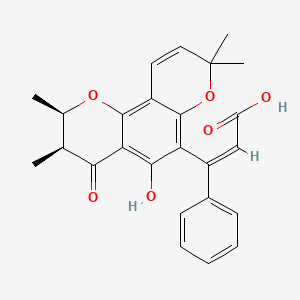
![(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(6R,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-9-methyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide](/img/structure/B1231182.png)
![(5E)-3-(2-fluorobenzyl)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}imidazolidine-2,4-dione](/img/structure/B1231185.png)